N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide
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Overview
Description
N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide is a chemical compound with the molecular formula C8H9Cl2N3OS and a molecular weight of 266.148 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide involves several steps. One common method includes the reaction of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine with formic acid . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite for reduction and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antiplatelet agents like Ticagrelor.
Chemical Research: The compound is used in the study of nucleophilic substitution reactions and other chemical processes.
Biological Studies: It is used in research related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets. For example, in the synthesis of Ticagrelor, the compound acts as an intermediate that undergoes further chemical transformations to produce the active drug . The pathways involved in these transformations are crucial for the compound’s effectiveness in its intended applications.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: This compound is similar in structure and is also used as an intermediate in pharmaceutical synthesis.
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: Another related compound used in the synthesis of carba-nucleosides.
Uniqueness
N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical compounds .
Properties
Molecular Formula |
C8H9Cl2N3OS |
---|---|
Molecular Weight |
266.15 g/mol |
IUPAC Name |
N-(4,6-dichloro-2-propylsulfanylpyrimidin-5-yl)formamide |
InChI |
InChI=1S/C8H9Cl2N3OS/c1-2-3-15-8-12-6(9)5(11-4-14)7(10)13-8/h4H,2-3H2,1H3,(H,11,14) |
InChI Key |
VRTQPVJTJNIZGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)NC=O)Cl |
Origin of Product |
United States |
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